2-Methoxyphenothiazine

Inflammation Enzyme inhibition 5-LOX pathway

2-Methoxyphenothiazine (CAS 1771-18-2) is a uniquely positioned NH-phenothiazine building block whose 2-methoxy substitution tunes HOMO/LUMO levels and axial/equatorial conformer equilibria for TADF/RTP OLED emitters—a conformational effect unattainable with unsubstituted, 2-chloro, or 2-CF3 analogs. It is a validated NOX1 inhibitor (IC50 912.7 nM) that blocks invadopodia formation in colon cancer cells, a 5-LOX pathway probe (IC50 20.0 nM), and a ferroptosis inducer (EC50 1.748 μM). Its electron-rich methoxy handle enables efficient N-alkylation to NIR-I coumarin hybrids and ROS-sensing fluorogenic probes. The compound also outperforms unsubstituted phenothiazine as a polymerization inhibitor via enhanced radical scavenging. Procure with confidence from multiple stocked suppliers offering 98%+ purity at competitive research-to-bulk scales.

Molecular Formula C13H11NOS
Molecular Weight 229.30 g/mol
CAS No. 1771-18-2
Cat. No. B126182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenothiazine
CAS1771-18-2
Synonyms1-(2,2-difluoroethyl)pyrrolidine-3,4-dicarboxylic acid 3-((5-chloropyridin-2-yl)amide) 4-((2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl)amide)
R1663
Molecular FormulaC13H11NOS
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2
InChIInChI=1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3
InChIKeyDLYKFPHPBCTAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyphenothiazine (CAS 1771-18-2): Core Physicochemical and Structural Identity for Procurement Validation


2-Methoxyphenothiazine (CAS 1771-18-2) is a phenothiazine derivative with a methoxy substituent at the 2-position, with a molecular formula of C13H11NOS and molecular weight of 229.30 g/mol . The compound appears as a white to light gray to light yellow powder or crystal at 20°C and has a melting point of 188°C [1]. It is an unsubstituted NH-phenothiazine building block [2] serving as a versatile intermediate for the synthesis of bioactive compounds, fluorescent probes, and polymer additives [3]. Predicted physicochemical properties include a density of 1.235 g/cm³, logP of approximately 4.34–4.41, and boiling point of 408.1±34.0°C at 760 mmHg .

2-Methoxyphenothiazine (CAS 1771-18-2): Why Substitution with Unsubstituted Phenothiazine or Alternative Analogs Is Not Scientifically Justified


The 2-methoxy substitution fundamentally alters the electronic properties of the phenothiazine core compared to unsubstituted phenothiazine (PTZ) or alternative substitution patterns [1]. The electron-donating methoxy group modulates the HOMO/LUMO energy levels and redox potential, which directly affects performance in applications ranging from fluorescent probe design to biological target engagement [2]. In a comparative study of methoxy-substituted phenothiazine donor–acceptor systems, the precise position of methoxy substitution was shown to tune the relative stabilities of axial versus equatorial conformers, significantly influencing thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) contributions relative to the parent D–A–D system [3]. This conformational effect cannot be replicated by unsubstituted phenothiazine, 2-chlorophenothiazine, or 2-trifluoromethylphenothiazine. Additionally, structure–activity relationship studies across 53 N-benzoylated phenothiazine derivatives revealed that methoxy substitution is associated with enhanced potency in tubulin polymerization inhibition, whereas alternative substitution patterns yielded reduced activity [4]. The specific 2-methoxy positioning also provides a unique synthetic handle for N-alkylation reactions that enable further derivatization into functionalized probes and hybrid dyes, a synthetic accessibility advantage not shared by 2-unsubstituted phenothiazine analogs lacking this activating group [1].

2-Methoxyphenothiazine (CAS 1771-18-2): Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


5-Lipoxygenase Pathway Inhibition: IC50 Comparison with Unsubstituted Phenothiazine

2-Methoxyphenothiazine demonstrates potent inhibition of the 5-lipoxygenase pathway in rat basophilic leukemia (RBL-1) cells with an IC50 of 20.0 nM . This represents a quantitative differentiation from unsubstituted phenothiazine, which exhibits no reported activity in this pathway under comparable assay conditions.

Inflammation Enzyme inhibition 5-LOX pathway

NADPH Oxidase 1 (NOX1) Inhibition: IC50 Data vs. Other NOX Isoforms and Unsubstituted Phenothiazine

2-Methoxyphenothiazine inhibits NADPH oxidase 1 (NOX1) with an IC50 of 912.7 nM in a luminescence-based cell-based assay . This compound has been characterized and referenced as a novel and specific NOX1 small-molecule inhibitor that blocks the formation of functional invadopodia in human colon cancer cells [1]. In contrast, unsubstituted phenothiazine lacks reported NOX1 inhibitory activity at comparable concentrations, and the compound's selectivity profile relative to other NOX isoforms (NOX2, NOX4) has been noted as a distinguishing feature in the literature.

Oxidative stress Cancer biology NOX1 inhibition

Ferroptosis Inhibition: EC50 in HT-1080 Cells and Comparison with Unsubstituted Phenothiazine

2-Methoxyphenothiazine inhibits erastin-induced ferroptosis in human HT-1080 cells with an EC50 of 1.748 μM (1748.0 nM) . Unsubstituted phenothiazine lacks reported activity in ferroptosis inhibition assays, suggesting the 2-methoxy substitution is critical for engagement with ferroptotic pathways.

Ferroptosis Cell death HT-1080 cells

Synthetic Versatility: N-Alkylation Efficiency Enabling Phenothiazine-Coumarin Hybrid Dye Synthesis

2-Methoxyphenothiazine serves as a valuable building block for N-alkylation reactions enabling the synthesis of diversely N-substituted derivatives and phenothiazine-coumarin hybrid dyes with NIR-I emission properties [1]. The compound's N-alkylation with the 3-dimethylaminopropyl group, followed by derivatization with various alkyl halides or sultones, yields functionalized probes with enhanced polarity suitable for aqueous media applications [2]. Unsubstituted phenothiazine lacks this synthetic accessibility for generating cationic or zwitterionic side chains, limiting its utility as a modular scaffold.

Fluorescent probes NIR-I emission Hybrid dyes

Polymerization Inhibition: Functional Application Supported by Industrial Synthesis Optimization

2-Methoxyphenothiazine is recognized as an effective polymer monomer inhibitor, with applications in preventing premature polymerization and enhancing shelf-life and processability of various monomers [1]. An improved synthesis procedure achieving 74.2% total yield has been developed using parallel experiments and multivariate modeling, starting from resorcinol and aniline via condensation, methylation, and cyclization [2]. While unsubstituted phenothiazine also exhibits some antioxidant properties, the methoxy-substituted derivative demonstrates enhanced radical scavenging ability in vitro, as evidenced by DPPH and FRAP assays, providing superior stabilization performance in industrial monomer formulations .

Polymer inhibitor Monomer stabilization Synthetic optimization

Conformational Tuning for TADF/RTP Optoelectronic Performance

In donor–acceptor (D–A) and donor–acceptor–donor (D–A–D) systems where the donor group contains the phenothiazine unit, methoxy substituents tune the relative stabilities of axial versus equatorial conformers [1]. Based on hybrid-density functional theory computations and experimental X-ray analysis, methoxy-substituted phenothiazine derivatives exhibit conformational effects that significantly influence both thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) contributions compared to the parent D–A–D system [2]. The equatorial forms of D–A–D and D–A systems in zeonex matrix exhibit TADF, and methoxy groups promote luminescence in systems where only axial conformers exist [3]. Unsubstituted phenothiazine and other substitution patterns (e.g., 2-Cl, 2-CF3) do not provide this precise conformational tuning capability, as the methoxy group's electron-donating character uniquely modulates the N-atom flipping barrier and axial/equatorial equilibrium.

TADF RTP OLED materials Optoelectronics

2-Methoxyphenothiazine (CAS 1771-18-2): High-Value Application Scenarios Driven by Differentiated Evidence


Inflammation and Oxidative Stress Pathway Research Using Validated NOX1 and 5-LOX Inhibition

2-Methoxyphenothiazine is suitable for research focused on NOX1-mediated oxidative stress pathways, with an established IC50 of 912.7 nM in cell-based assays , and for 5-lipoxygenase pathway studies with an IC50 of 20.0 nM in RBL-1 cells . The compound has been specifically referenced as a novel NOX1 small-molecule inhibitor that blocks functional invadopodia formation in human colon cancer cells [1]. These defined inhibitory profiles make it a validated chemical probe for investigating inflammation-associated signaling, colon cancer metastasis mechanisms, and ferroptosis-related cell death (EC50 = 1.748 μM in HT-1080 cells ).

Synthesis of NIR-Emissive Fluorescent Probes and Hybrid Dyes for Bioanalytical Sensing

The compound serves as a key building block for the synthesis of NIR-I emissive phenothiazine-coumarin hybrid dyes via optimized N-alkylation protocols [2]. Its reactivity enables introduction of 3-dimethylaminopropyl groups that can be further derivatized into cationic or zwitterionic side chains, enhancing polarity for aqueous media applications [3]. This synthetic pathway yields fluorescent markers suitable for fluorogenic detection of reactive oxygen species (ROS) through selective S-oxidation, providing a platform for activity-based sensing and bioimaging applications that unsubstituted phenothiazine cannot support [4].

Polymer Monomer Stabilization and Industrial Antioxidant Formulations

2-Methoxyphenothiazine functions as an effective polymerization inhibitor, preventing premature polymerization and extending monomer shelf-life [5]. Its enhanced free radical scavenging ability (demonstrated in DPPH and FRAP assays) compared to unsubstituted phenothiazine provides superior stabilization performance in industrial monomer formulations . The availability of an optimized synthetic route with 74.2% total yield [6] supports reliable procurement for polymer manufacturing and specialty chemical applications where consistent antioxidant performance is critical.

Optoelectronic Materials Development: TADF and RTP Emitter Design

For materials scientists developing organic light-emitting diodes (OLEDs) and other optoelectronic devices, 2-methoxyphenothiazine-based donor–acceptor systems offer conformational tuning of TADF and RTP emission properties that cannot be achieved with unsubstituted phenothiazine [7]. The methoxy group modulates the axial/equatorial conformer equilibrium at the phenothiazine N-atom, enabling rational design of emitters with specific luminescence characteristics in zeonex and other host matrices [8]. This structural feature makes the compound a strategic building block for next-generation organic semiconductor materials.

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